molecular formula C12H22N4O9 B1667705 Baeta CAS No. 923-73-9

Baeta

Cat. No.: B1667705
CAS No.: 923-73-9
M. Wt: 336.3 g/mol
InChI Key: IEDGBBQCQUZEPC-UHFFFAOYSA-N
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Description

Baeta is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. The molecular formula of this compound is C₁₂H₂₀N₂O₉, and it has an average mass of 336.295 Da .

Preparation Methods

Baeta can be synthesized through various methods, including co-evaporation, co-precipitation, solvent evaporation, kneading, and incubator shaking . These methods involve the formation of inclusion complexes with other compounds to enhance its bioavailability and stability. Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography and mass spectrometry to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Baeta undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, which are often studied for their potential antioxidant properties.

    Reduction: Reduction reactions of this compound can lead to the formation of reduced flavonoid derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often studied for their potential biological activities and applications in various fields.

Scientific Research Applications

Baeta has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and its interactions with other molecules.

    Biology: this compound is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It is also investigated for its role in plant physiology and its interactions with other plant compounds.

    Medicine: this compound is explored for its potential therapeutic applications, including its use as an antioxidant, anti-inflammatory agent, and its potential role in cancer prevention and treatment.

    Industry: this compound is used in the food and cosmetic industries as a natural colorant and preservative due to its antioxidant properties

Mechanism of Action

The mechanism of action of Baeta involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant properties, where it scavenges free radicals and reduces oxidative stress in cells. It also interacts with various enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of certain signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Baeta is unique among flavonoids due to its specific molecular structure and properties. Similar compounds include other flavonoids such as quercetin, kaempferol, and myricetin. Compared to these compounds, this compound has distinct antioxidant and anti-inflammatory properties, making it a valuable compound for various applications. The structural differences between this compound and other flavonoids contribute to its unique biological activities and potential therapeutic benefits .

Properties

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O9/c15-9(16)5-13(6-10(17)18)1-3-23-4-2-14(7-11(19)20)8-12(21)22/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVOVFVZZFUEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238959
Record name BAETA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-73-9
Record name Bis(2-aminoethyl) ether N,N,N′,N′-tetraacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAETA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAETA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxydiethylenediaminetetra(acetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,2'-bis[di(carboxymethyl)amino]diethyl ether (2,2'-bis[di(carboxymethyl)amino]diethyl ether) in the context of plutonium poisoning?

A1: [] 2,2'-bis[di(carboxymethyl)amino]diethyl ether, also known as BAETA, is a chelating agent studied for its potential in treating plutonium poisoning. Studies in rats demonstrated its superior efficacy compared to ethylenediaminetetraacetic acid (EDTA) in removing plutonium from the body, even when treatment initiation was delayed [].

Q2: Does this compound exhibit any effect on strontium removal in cases of plutonium and strontium co-contamination?

A2: [] Research indicates that this compound has no noticeable impact on strontium (Sr⁸⁵) removal. This was an expected outcome due to the chelating agent's preferential binding affinity for calcium over strontium [].

Q3: What is the impact of increased salinity on the this compound cowpea variety?

A3: [] Studies show that the this compound cowpea variety demonstrates a lower germination percentage and reduced vigor when exposed to increased salinity levels. This suggests a higher sensitivity to salt stress compared to other cowpea varieties [, ].

Q4: How does the this compound cowpea variety's salt tolerance compare to other traditional varieties?

A4: [] Compared to varieties like 'Lisão', 'Costela de Vaca', 'Canário', 'Feijão Branco', 'Ceará', and 'Boquinha', this compound exhibits greater susceptibility to salinity. This positions this compound among the more sensitive traditional cowpea varieties regarding salt tolerance during the early growth stages [, ].

Q5: What is Bacta-Pur and what is its application in wastewater treatment?

A5: [] Bacta-Pur is the commercial name of a biological engineering bacteria, specifically the XLG type, employed in wastewater treatment. This bacteria strain has shown promising results in removing chemical oxygen demand (COD) and total phosphorus (TP) from urban wastewater [].

Q6: How effective is Bacta-Pur in removing COD and TP from urban wastewater?

A6: [] Research utilizing a sequencing batch reactor (SBR) revealed that Bacta-Pur can achieve a COD removal rate of up to 94.51% and a TP removal rate of up to 79.43%. This suggests its potential for effective treatment of urban wastewater, particularly concerning COD and TP reduction [].

Q7: Does Bacta-Pur effectively remove ammonia nitrogen (NH3-N) from urban wastewater?

A7: [] While Bacta-Pur shows promise in removing COD and TP, its efficacy in removing ammonia nitrogen (NH3-N) appears to be limited based on the conducted research [].

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